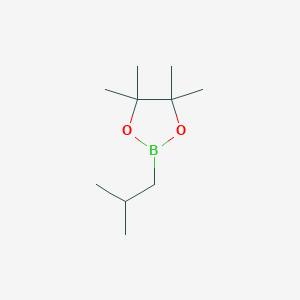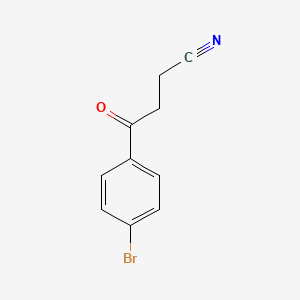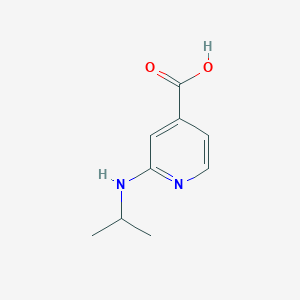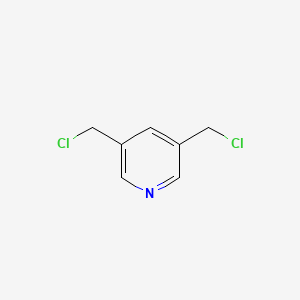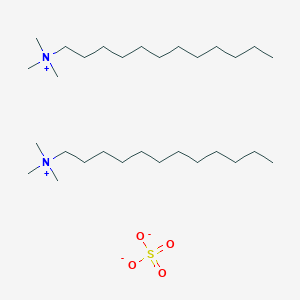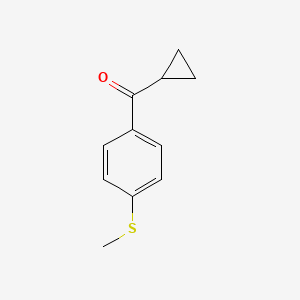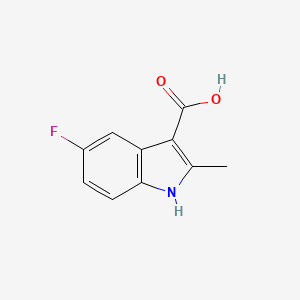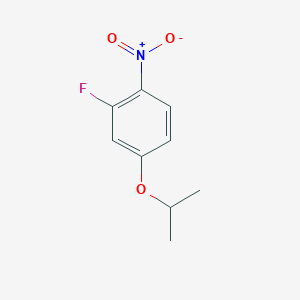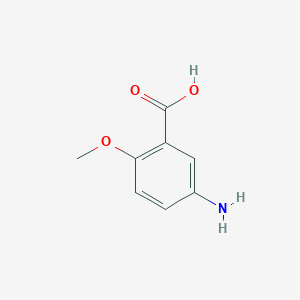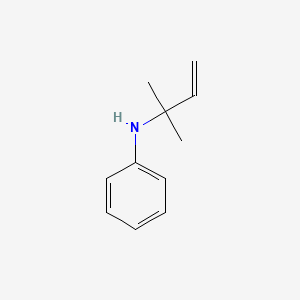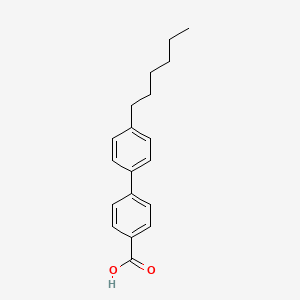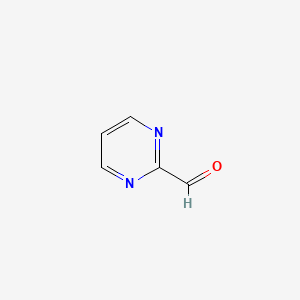
2-嘧啶甲醛
描述
2-Pyrimidinecarboxaldehyde is an organic compound with the molecular formula C5H4N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an aldehyde group attached to the second carbon of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
科学研究应用
2-Pyrimidinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the formation of metal complexes.
Industry: 2-Pyrimidinecarboxaldehyde is used in the production of agrochemicals, dyes, and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
2-Pyrimidinecarboxaldehyde can be synthesized through several methods. One common method involves the oxidation of 2-methylpyrimidine using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Vilsmeier-Haack reaction, where 2-aminopyrimidine is treated with formylating agents like N,N-dimethylformamide and phosphorus oxychloride to yield 2-pyrimidinecarboxaldehyde.
Industrial Production Methods
Industrial production of 2-pyrimidinecarboxaldehyde typically involves the catalytic oxidation of 2-methylpyrimidine. This process is carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in the presence of a solvent such as acetic acid, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2-Pyrimidinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2-pyrimidinecarboxylic acid.
Reduction: Reduction of the aldehyde group can yield 2-pyrimidinemethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, hydrazines, and thiols.
Major Products
Oxidation: 2-Pyrimidinecarboxylic acid.
Reduction: 2-Pyrimidinemethanol.
Substitution: Derivatives with different functional groups replacing the aldehyde group.
作用机制
The mechanism of action of 2-pyrimidinecarboxaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by forming covalent bonds with active site residues. The aldehyde group is highly reactive and can form Schiff bases with amino groups in proteins, leading to changes in enzyme activity. Additionally, it can participate in coordination chemistry, forming complexes with metal ions that can modulate the activity of metalloenzymes.
相似化合物的比较
2-Pyrimidinecarboxaldehyde can be compared with other similar compounds such as:
2-Pyridinecarboxaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring. It is used in similar applications but has different reactivity due to the difference in ring structure.
2-Pyrimidinecarboxylic acid: The oxidized form of 2-pyrimidinecarboxaldehyde. It has different chemical properties and applications.
2-Pyrimidinemethanol: The reduced form of 2-pyrimidinecarboxaldehyde. It is used in different synthetic pathways and has distinct reactivity.
2-Pyrimidinecarboxaldehyde stands out due to its unique reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
pyrimidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-4-5-6-2-1-3-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOXWRVWKFVFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950110 | |
| Record name | Pyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27427-92-5 | |
| Record name | Pyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Pyrimidinecarboxaldehyde a useful building block in organic synthesis, and what specific application is highlighted in the research?
A1: 2-Pyrimidinecarboxaldehyde is a versatile molecule containing both an aldehyde and a pyrimidine ring. This combination allows it to participate in various chemical reactions, making it valuable for constructing complex molecules.
Q2: Can you elaborate on the green chemistry aspects of the synthetic method employed in the research using 2-Pyrimidinecarboxaldehyde?
A2: The research emphasizes a green chemistry approach in its synthesis of imidazo[1,2-a]pyrimidine derivatives. [] Firstly, the reaction uses ethanol as a solvent, which is considered greener than many traditional organic solvents due to its lower toxicity and renewable sourcing. [] Secondly, the reaction is conducted under microwave irradiation, enabling rapid heating and often improving reaction rates while reducing energy consumption compared to conventional heating methods. [] Finally, the synthesis employs a one-pot, multicomponent reaction strategy. [] This approach combines multiple steps into a single reaction vessel, minimizing waste generation and purification steps, further contributing to the overall greenness of the process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


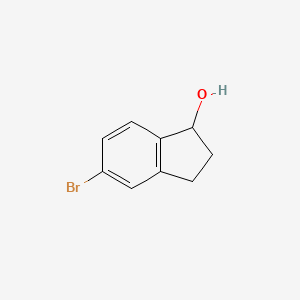
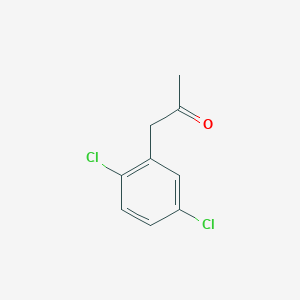
![4-[(difluoromethyl)thio]benzoic acid](/img/structure/B1338276.png)
